9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one
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Overview
Description
9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one is a complex organic compound belonging to the class of naphthopyrans. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring, with a hydroxyl group and two methyl groups attached. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a naphthol derivative with a suitable aldehyde in the presence of an acid catalyst can lead to the formation of the desired naphthopyran structure. The reaction conditions often require precise temperature control and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry
In chemistry, 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the naphthopyran structure allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthopyrans and related heterocyclic structures, such as:
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 3,4-Dihydro-2H-pyran
- Indole derivatives with similar structural motifs .
Uniqueness
What sets 9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one apart is its specific substitution pattern and the presence of the hydroxyl group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .
Properties
CAS No. |
194298-19-6 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
9-hydroxy-2,2-dimethyl-3H-benzo[g]chromen-4-one |
InChI |
InChI=1S/C15H14O3/c1-15(2)8-13(17)11-6-9-4-3-5-12(16)10(9)7-14(11)18-15/h3-7,16H,8H2,1-2H3 |
InChI Key |
OLOFOSGJGUFSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC=C3O)C |
Origin of Product |
United States |
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